Licarbazepine-D4

描述

Licarbazepine-D4: is a deuterated metabolite of oxcarbazepine, a well-known anticonvulsant and mood-stabilizing drug. This compound is primarily used in research settings to study the pharmacokinetics and metabolism of oxcarbazepine . It is characterized by the presence of deuterium atoms, which makes it a stable isotope-labeled compound, useful for various analytical applications .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Licarbazepine-D4 typically involves the reduction of oxcarbazepine. One common method includes the use of sodium borohydride as a reducing agent. The reaction is carried out in a mixture of methanol and water at room temperature, followed by heating at 45°C for one hour . The product is then isolated by filtration and washing with water, yielding a pale yellow solid .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale reduction reactions similar to those used in laboratory settings. The use of deuterated reagents ensures the incorporation of deuterium atoms into the final product, which is essential for its application as a stable isotope-labeled compound .

化学反应分析

Types of Reactions: Licarbazepine-D4 undergoes various chemical reactions, including:

Oxidation: This reaction can convert the hydroxy group to a carbonyl group.

Reduction: Further reduction can lead to the formation of dihydro derivatives.

Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation reactions.

Major Products:

Oxidation: Formation of 10,11-dihydro-10-oxo-carbamazepine.

Reduction: Formation of fully reduced carbamazepine derivatives.

Substitution: Formation of halogenated carbamazepine derivatives.

科学研究应用

Pharmacological Profile

Licarbazepine-D4 is structurally related to other antiepileptic drugs such as carbamazepine and oxcarbazepine. Its primary mechanisms of action include:

- Voltage-Gated Sodium Channel Blockade : This action helps stabilize neuronal membranes and reduce excitability, making it effective in controlling seizures .

- Mood Stabilization : The compound is also used in managing mood disorders, showcasing its versatility beyond seizure control .

Epilepsy Management

This compound serves as an adjunctive treatment for patients with drug-resistant focal epilepsy. Clinical studies have demonstrated that it significantly reduces seizure frequency when combined with other antiepileptic medications. For instance:

- In a study involving 2185 participants aged 2 to 77 years, eslicarbazepine acetate (which metabolizes to licarbazepine) was shown to effectively reduce seizures in adults and children with drug-resistant focal epilepsy .

- The compound's efficacy is enhanced when used in combination with other antiepileptic drugs, resulting in improved patient outcomes .

Mood Disorders

Research indicates that this compound can also be beneficial for patients suffering from mood disorders, particularly those characterized by mood instability or bipolar disorder. Its mood-stabilizing properties make it a valuable option in psychiatric settings .

Analytical Methods for Quantification

Accurate measurement of this compound levels in biological samples is crucial for assessing therapeutic efficacy and safety. Various analytical techniques have been developed:

These methods enhance the understanding of the pharmacokinetics of this compound, helping clinicians tailor treatments based on individual patient needs.

Clinical Efficacy Studies

A notable case study highlighted the use of eslicarbazepine acetate (metabolizing to licarbazepine) in a clinical setting where patients exhibited drug-resistant epilepsy. The findings indicated that:

- Patients experienced a significant reduction in seizure frequency.

- The treatment was generally well-tolerated, with manageable side effects such as dizziness and fatigue reported .

Pharmacokinetic Studies

Pharmacokinetic evaluations have shown that this compound has favorable absorption characteristics, rapid metabolism, and effective central nervous system penetration compared to its predecessors like carbamazepine .

作用机制

The mechanism of action of Licarbazepine-D4 is similar to that of oxcarbazepine. It acts by stabilizing hyperexcited nerve membranes, inhibiting repetitive neuronal firing, and reducing synaptic propagation of excitatory impulses. This is achieved through the blockade of voltage-gated sodium channels, which reduces the influx of sodium ions and stabilizes the neuronal membrane . The compound also affects calcium channels and enhances the inhibitory effects of gamma-aminobutyric acid (GABA) in the central nervous system .

相似化合物的比较

Oxcarbazepine: The parent compound from which Licarbazepine-D4 is derived.

Carbamazepine: Another anticonvulsant with a similar structure but different metabolic profile.

Eslicarbazepine: A related compound that is also a metabolite of oxcarbazepine and has similar pharmacological effects.

Uniqueness: this compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical measurements. This makes it particularly valuable in pharmacokinetic studies and in the development of new therapeutic agents .

生物活性

Licarbazepine-D4, a deuterated derivative of licarbazepine, is primarily utilized in research settings to investigate its biological activity and pharmacological properties. This compound is particularly significant due to its role in studying the metabolism and pharmacokinetics of its parent compound, licarbazepine, which is an established anticonvulsant and mood stabilizer.

This compound has the following chemical characteristics:

- Molecular Formula : CHDNO

- Molecular Weight : 258.31 g/mol

- CAS Number : 1188265-49-7

The incorporation of deuterium enhances the stability of the molecule and allows for precise tracking during metabolic studies, making it a valuable tool in pharmacokinetic research .

Licarbazepine functions as a voltage-gated sodium channel blocker , stabilizing neuronal membranes and inhibiting repetitive neuronal firing. This mechanism is crucial for its anticonvulsant effects, as it helps in controlling seizure activities by preventing excessive neuronal excitability .

Biological Activity and Metabolism

The biological activity of this compound is primarily observed through its conversion into active metabolites within the body. It shares metabolic pathways with its parent compound, licarbazepine, which is known to produce several active metabolites that contribute to its therapeutic effects. The metabolic profiling of this compound allows researchers to differentiate between the drug and its metabolites using advanced techniques such as mass spectrometry .

Table 1: Comparison of this compound with Related Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Licarbazepine | Non-deuterated variant | Standard anticonvulsant used clinically |

| Eslicarbazepine | S-enantiomer of licarbazepine | Improved efficacy and selectivity |

| Carbamazepine | Parent compound | Established treatment for epilepsy; less selective |

| Oxcarbazepine | Analogous structure | Fewer side effects; also used for epilepsy |

| This compound | Deuterated variant | Enhanced stability for metabolic studies |

Pharmacokinetics

Research indicates that this compound exhibits distinct pharmacokinetic properties compared to non-deuterated forms. The deuteration alters the drug's absorption, distribution, metabolism, and excretion (ADME) profiles, which can lead to variations in efficacy and safety .

Case Studies

One notable study utilized this compound to explore drug-drug interactions with carbamazepine. It was found that co-administration resulted in significant alterations in pharmacokinetic parameters, such as reduced bioavailability and altered metabolite profiles. This highlights the importance of understanding these interactions when prescribing licarbazepine or its derivatives .

Clinical Implications

The insights gained from studies involving this compound are crucial for optimizing treatment regimens for patients with epilepsy and bipolar disorder. Understanding how this compound behaves in biological systems can help clinicians make informed decisions regarding dosage adjustments and potential drug interactions.

属性

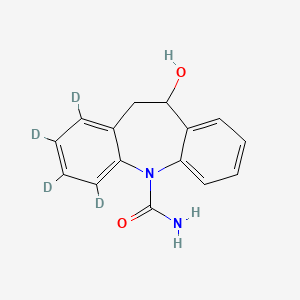

IUPAC Name |

1,2,3,4-tetradeuterio-6-hydroxy-5,6-dihydrobenzo[b][1]benzazepine-11-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2/c16-15(19)17-12-7-3-1-5-10(12)9-14(18)11-6-2-4-8-13(11)17/h1-8,14,18H,9H2,(H2,16,19)/i1D,3D,5D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMPDWHIDQYTSHX-DNZPNURCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])CC(C3=CC=CC=C3N2C(=O)N)O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30661926 | |

| Record name | 10-Hydroxy(1,2,3,4-~2~H_4_)-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30661926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020719-39-4 | |

| Record name | 10-Hydroxy(1,2,3,4-~2~H_4_)-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30661926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。